molecular formula C15H11F3 B14762277 Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- CAS No. 345-88-0

Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)-

Cat. No.: B14762277
CAS No.: 345-88-0
M. Wt: 248.24 g/mol
InChI Key: GAOPEAYFZYECSK-UHFFFAOYSA-N
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Description

Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a phenylethenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation of benzene with 1-phenylethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced through a subsequent reaction using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically under controlled temperatures and pressures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Phenylethyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of specific biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1-phenylethenyl)-3-(trifluoromethyl)
  • Benzene, 1-(1-phenylethenyl)-2-(trifluoromethyl)
  • Benzene, 1-(1-phenylethenyl)-4-(methyl)

Uniqueness

Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the para position relative to the phenylethenyl group can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.

This detailed article provides a comprehensive overview of Benzene, 1-(1-phenylethenyl)-4-(trifluoromethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

345-88-0

Molecular Formula

C15H11F3

Molecular Weight

248.24 g/mol

IUPAC Name

1-(1-phenylethenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H11F3/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16,17)18/h2-10H,1H2

InChI Key

GAOPEAYFZYECSK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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